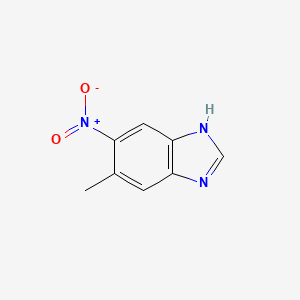

5-methyl-6-nitro-1H-benzimidazole

Description

Historical Context of Benzimidazole (B57391) Chemistry and its Academic Significance

The journey of benzimidazole chemistry began in 1872 with the synthesis of the first derivative. bldpharm.com A significant milestone was the discovery in the 1940s that the benzimidazole nucleus is a key component of vitamin B12, sparking immense interest in its biological relevance. nih.gov This led to the exploration of benzimidazole and its derivatives as "privileged structures" in medicinal chemistry, meaning they can interact with a wide range of biological targets. nih.govchemrxiv.org Over the decades, this has resulted in the development of numerous commercially important compounds with a broad spectrum of pharmacological activities. chemicalbook.comresearchgate.netsemanticscholar.org

The academic significance of benzimidazoles is underscored by their versatile synthetic pathways and their role as foundational scaffolds for creating complex molecules. chemicalbook.com Researchers have extensively studied their synthesis through methods like the condensation of o-phenylenediamines with carboxylic acids or aldehydes. chemicalbook.comacs.org

Rationale for Research Focus on Nitro-Substituted Benzimidazoles

The introduction of a nitro group onto the benzimidazole scaffold, creating compounds like 5-methyl-6-nitro-1H-benzimidazole, is a deliberate strategy in chemical research. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the benzimidazole ring system. researchgate.net This modification can enhance the biological activity of the parent molecule and is a key area of investigation for developing new therapeutic agents. researchgate.netnih.gov

Research into nitro-substituted benzimidazoles is driven by their potential in various fields. For instance, some nitrobenzimidazole derivatives have been investigated for their activity against various pathogens and as potential anticancer agents. researchgate.netchemsrc.com The nitro group can also serve as a handle for further chemical transformations, allowing for the synthesis of a diverse library of compounds for screening. researchgate.net

Structural Considerations of this compound

The structure of this compound, with the CAS number 61587-90-4, is characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. chemicalbook.comchemsrc.com The key features are a methyl group (-CH3) at position 5 and a nitro group (-NO2) at position 6 of the benzimidazole core. This specific substitution pattern influences the molecule's polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking. The presence of the nitro group, in particular, introduces a region of high electron density, which can be crucial for its chemical reactivity and biological interactions.

Interactive Table: Structural and Physicochemical Properties

| Property | Value |

| Chemical Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| CAS Number | 61587-90-4 |

| IUPAC Name | This compound |

Overview of Key Research Areas Pertaining to this compound

While specific research on this compound is not as extensive as for some other benzimidazole derivatives, its investigation falls into several key areas. A primary focus is its synthesis and characterization, which are fundamental steps for any further studies. chemicalbook.comnih.gov The synthesis typically involves the nitration of a substituted o-phenylenediamine (B120857) followed by cyclization.

Another significant research avenue is the exploration of its potential as an intermediate in the synthesis of more complex molecules. researchgate.net The methyl and nitro groups offer sites for further functionalization, making it a valuable building block in organic synthesis. Furthermore, given the known biological activities of related nitro-substituted benzimidazoles, there is an ongoing interest in evaluating the biological profile of this compound and its derivatives. nih.govchemsrc.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-methyl-6-nitro-1H-benzimidazole |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6-7(10-4-9-6)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) |

InChI Key |

PIIBPJWEQHHEEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 6 Nitro 1h Benzimidazole and Analogous Structures

Conventional Synthetic Pathways to Nitrobenzimidazole Derivatives

Traditional methods for synthesizing the nitrobenzimidazole core rely on foundational organic reactions that have been refined over decades. These pathways, while effective, often involve harsh conditions, long reaction times, and the use of stoichiometric reagents.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

A cornerstone of benzimidazole (B57391) synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivatives. nih.govnih.gov This approach, often referred to as the Phillips method, typically requires acidic conditions and heat to drive the cyclization and dehydration steps. For the synthesis of nitrobenzimidazoles, a nitro-substituted o-phenylenediamine is the key starting material.

The general reaction involves the initial formation of an amide bond, followed by an acid-catalyzed intramolecular cyclization, and finally, the elimination of two molecules of water to form the aromatic benzimidazole ring. chemicalforums.com Various acids, including hydrochloric acid (HCl) and polyphosphoric acid (PPA), are commonly employed to facilitate this transformation. tandfonline.com For instance, the cyclo-condensation of 4-nitro-o-phenylenediamine (B140028) with different phenoxyacetic acids has been successfully carried out in the presence of an HCl catalyst under reflux conditions to produce various 2-aryl-substituted 5-nitro-1H-benzimidazoles. tandfonline.com While these methods are robust, they can suffer from drawbacks such as the need for strong acids, high temperatures, and potentially long reaction times, with conventional heating methods yielding products in the range of 58–75%. tandfonline.com

The synthesis of 5-methyl-6-nitro-1H-benzimidazole would analogously start from 4-methyl-5-nitro-1,2-phenylenediamine and a suitable carboxylic acid derivative, such as formic acid or one of its orthoester equivalents, to yield the target compound.

Direct Nitration Strategies for Benzimidazole Scaffolds

An alternative to building the ring system with the nitro group already in place is the direct nitration of a pre-formed benzimidazole scaffold. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) portion of the molecule. The synthesis of 2-(1-Adamantyl)-1H-benzimidazol-5(6)-amine has been achieved through the nitration of the parent benzimidazole followed by reduction, demonstrating the viability of this strategy. researchgate.net

The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the benzimidazole ring. For a 5-methyl-1H-benzimidazole precursor, nitration would be directed by the activating methyl group and the deactivating imidazole (B134444) ring, leading to the formation of this compound among other potential isomers. A significant challenge in this approach is controlling the regioselectivity to obtain the desired isomer in high yield, as mixtures are common.

Urea-Mediated Cyclization Approaches

Urea (B33335) and its derivatives can serve as a carbonyl source in cyclization reactions to form heterocyclic rings. researchgate.netnih.gov In the context of benzimidazole synthesis, urea can react with o-phenylenediamines to form 2-hydroxybenzimidazole (B11371) (a tautomer of benzimidazol-2-one). While not a direct route to this compound itself, this urea-based cyclization is a key method for producing the benzimidazolone scaffold. Molten urea can act as both a solvent and a reagent in one-pot syntheses. rsc.org

To produce a nitro-substituted benzimidazole, a nitro-o-phenylenediamine would be reacted with urea. For example, treating 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide—a reagent that can be conceptually related to the carbonyl function in urea for cyclization—is a known method to produce 5(6)-nitro-1H-benzimidazol-2-amine. nih.gov This highlights the utility of carbonyl and cyano sources in the cyclization of substituted phenylenediamines.

Modern and Sustainable Synthesis Techniques

In response to the growing demand for environmentally friendly and efficient chemical processes, modern synthetic methods have been applied to the synthesis of nitrobenzimidazoles. chemmethod.comijpdd.org These techniques offer significant advantages, including drastically reduced reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to enhanced reaction rates and higher yields compared to conventional heating methods. semanticscholar.orgresearchgate.net The synthesis of 5(6)-nitro-1H-benzimidazoles has been successfully achieved using this technology. researchgate.netresearchgate.net

In a typical procedure, a substituted o-phenylenediamine is reacted with a carboxylic acid or aldehyde in a suitable solvent within a microwave reactor. For example, the reaction of 4-nitro-o-phenylenediamine with various phenoxyacetic acids under microwave irradiation (400W) for just 2.5-3.5 minutes afforded the desired 5-nitro-2-aryl substituted-1H-benzimidazoles in excellent yields (82–92%), a significant improvement over the 58-75% yields obtained with conventional heating. tandfonline.com Similarly, other 5-nitro- and 6-nitrobenzimidazole derivatives have been synthesized from iminoester hydrochlorides and 4-nitro-o-phenylenediamine under microwave conditions at temperatures of 120-130°C for 8-10 minutes. ajol.info

| Substituent on Phenoxy Group | Conventional Method Yield (%) | Microwave Method Yield (%) | Microwave Reaction Time (min) |

|---|---|---|---|

| H | 72 | 90 | 3.0 |

| 2-Cl | 65 | 85 | 3.5 |

| 4-Cl | 75 | 92 | 2.5 |

| 2,4-di-Cl | 68 | 88 | 3.0 |

| 4-NO2 | 58 | 82 | 3.5 |

Microdroplet Synthesis Technologies

A novel and highly accelerated method for benzimidazole synthesis utilizes reactions within electrostatically charged microdroplets generated by nano-electrospray (nESI). nih.govresearchgate.net This metal-free approach involves electrospraying a solution of an o-aryldiamine and a carboxylic acid, leading to reaction acceleration by orders of magnitude compared to bulk solution reactions. nih.govbohrium.com

Regioselective Synthesis of Nitrobenzimidazole Isomers

A significant challenge in the synthesis of this compound is achieving the desired regioselectivity. The nitration of 5-methyl-1H-benzimidazole can potentially yield two primary isomers: this compound and 5-methyl-4-nitro-1H-benzimidazole. The directing effects of the methyl and imidazole moieties on the benzene ring influence the position of the incoming nitro group.

The alkylation and subsequent nitration of benzimidazoles often result in a mixture of 5-nitro and 6-nitro isomers. The separation of these isomers can be challenging, sometimes requiring fractional crystallization. The nitration of 1-alkyl-benzimidazoles, for instance, affords a mixture of 1-alkyl-5-nitro- and 1-alkyl-6-nitro-benzimidazoles.

A patented method for the preparation of a related compound, 5-nitro-6-methyl benzimidazolone, involves the nitration of 5-methyl benzimidazolone using dilute nitric acid at a controlled temperature of 25-30 °C. derpharmachemica.com This suggests that controlling reaction conditions is crucial for favoring the formation of the desired 6-nitro isomer.

The choice of nitrating agent and reaction conditions plays a pivotal role in the regioselectivity of the nitration of benzimidazoles. Traditional nitration methods using mixed acids can lead to poor regioselectivity and the formation of multiple byproducts. frontiersin.org Research into more selective nitration methods is ongoing, with a focus on milder conditions and alternative nitrating agents to improve the yield of the desired isomer. nih.govfrontiersin.org

Synthetic Challenges and Optimization in Preparing this compound

The synthesis of this compound is accompanied by several challenges that necessitate careful optimization of reaction conditions.

A primary challenge is the control of regioselectivity during the nitration step, as discussed previously. The separation of the resulting isomers, this compound and 5-methyl-4-nitro-1H-benzimidazole, can be difficult due to their similar physical properties. This often requires meticulous purification techniques such as fractional crystallization or chromatography.

The synthesis of the benzimidazole core itself can also present challenges. The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common method, but the reaction conditions must be carefully controlled to maximize yield and purity. nih.gov The use of microwave-assisted synthesis has shown promise in improving the efficiency of these condensation reactions. researchgate.netnih.gov

Optimization strategies often involve a systematic study of various reaction parameters, including:

Catalyst System: For catalyst-driven reactions, the choice of metal, ligand, and catalyst loading can significantly impact yield and selectivity. nih.gov

Solvent: The polarity and properties of the solvent can influence reaction rates and the solubility of reactants and products.

Temperature: Precise temperature control is often necessary to prevent side reactions and decomposition of thermally sensitive intermediates.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for maximizing product formation while minimizing byproduct formation.

By carefully addressing these challenges through methodical optimization, the synthesis of this compound can be achieved with improved efficiency and purity.

Chemical Reactivity and Derivatization Strategies of 5 Methyl 6 Nitro 1h Benzimidazole Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the benzimidazole (B57391) system is susceptible to electrophilic substitution, with the positions 4, 5, 6, and 7 being π-excessive. chemicalbook.com However, the reactivity and orientation of substitution on 5-methyl-6-nitro-1H-benzimidazole are significantly influenced by the existing substituents. The methyl group at position 5 is an activating, ortho-, para-directing group, while the nitro group at position 6 is a strongly deactivating, meta-directing group. youtube.com

Further nitration of a related compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, has been achieved using a mixture of potassium nitrate (B79036) and sulfuric acid, resulting in the introduction of multiple nitro groups onto the benzene ring. nih.govresearchgate.net This suggests that under forcing conditions, further electrophilic substitution on the this compound ring is possible, likely directed to the positions ortho to the methyl group and meta to the nitro group.

Nucleophilic Substitution Reactions at the Imidazole (B134444) Nitrogen (N-Alkylation)

The nitrogen atom of the imidazole ring in benzimidazoles can be readily alkylated. chemicalbook.com In the case of unsymmetrical benzimidazoles like this compound, N-alkylation can result in a mixture of two regioisomers. For instance, the methylation of 5-nitro-1H-benzimidazole with methyl iodide in acetone (B3395972) in the presence of potassium carbonate yields a mixture of 1-methyl-5-nitro- and 1-methyl-6-nitro-1H-benzimidazoles. tubitak.gov.tr

Similarly, the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives has been achieved by reacting them with various substituted halides in the presence of a base like potassium carbonate. nih.gov These reactions can be performed using conventional heating or microwave irradiation, with the latter often leading to reduced reaction times and improved yields. nih.gov The reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile (B52724) also produces a mixture of two regioisomers. nih.gov

Table 1: Examples of N-Alkylation Reactions of Nitro-benzimidazole Derivatives

| Starting Material | Reagent | Conditions | Product(s) | Yield | Reference |

| 5-Nitro-1H-benzimidazole | Methyl iodide | K₂CO₃, Acetone, Reflux | 1-Methyl-5-nitro- & 1-Methyl-6-nitro-1H-benzimidazole | Not specified | tubitak.gov.tr |

| 6-Nitro-1H-benzimidazole derivatives | Substituted halides | K₂CO₃, Conventional or Microwave heating | N-Substituted-6-nitro-1H-benzimidazole derivatives | 40-99% (Microwave) | nih.gov |

| 5(6)-Nitro-1H-benzimidazol-2-amine | 2-Chloroacetamides | K₂CO₃, Acetonitrile | Mixture of 5- and 6-nitro regioisomers | 60-94% | nih.gov |

Transformations of the Nitro Group: Reduction to Amino Analogs

The nitro group on the benzimidazole ring is readily reduced to an amino group, providing a key intermediate for further functionalization. This transformation is a critical step in the synthesis of many biologically active compounds. A common method for this reduction is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). patsnap.com Another approach involves using reducing agents like iron powder in an ethanol-water system or hydrazine (B178648) hydrate. google.comtib.eu

For example, the synthesis of 5-amino-6-methyl benzimidazolone involves the reduction of 5-nitro-6-methyl benzimidazolone. google.com The reduction of 1-methyl-5-nitrobenzimidazole also yields the corresponding amino derivative. nih.gov The bioreductive potential of 1-alkylated 5(6)-nitro-1H-benzimidazoles has been studied, indicating that the nitro group is the primary site of reduction. researchgate.net

Table 2: Reduction of Nitro-benzimidazole Derivatives

| Starting Material | Reagents/Catalyst | Solvent System | Product | Yield | Reference |

| 5-Nitro-6-methyl benzimidazolone | Iron powder | Ethanol-water | 5-Amino-6-methyl benzimidazolone | 89.2% | google.com |

| 5-Nitro-6-methyl benzimidazolone | H₂, Raney Ni or Pd/C | DMF-water | 5-Amino-6-methyl benzimidazolone | 91.8% | google.com |

| 1-Methyl-5-nitrobenzimidazole | Not specified | Not specified | 1-Methyl-5-aminobenzimidazole | Not specified | nih.gov |

Functionalization at the Methyl Group

While direct functionalization of the methyl group on this compound is not extensively documented in the provided search results, general reactions of methyl groups on aromatic rings can be considered. The methyl group can potentially undergo oxidation to a carboxylic acid or be halogenated under specific conditions. For instance, the oxidation of 2-methyl benzimidazole with selenium dioxide yields the corresponding hydroxymethyl derivative. youtube.com However, the presence of the deactivating nitro group might influence the reactivity of the methyl group on the this compound ring. Studies on the thermal oxidation of benzimidazole systems suggest that oxidative attack preferentially occurs on the benzenoid rings. dtic.mil

Heterocyclic Ring Annulation and Fusion Strategies

The this compound scaffold can be used to construct more complex heterocyclic systems through ring annulation and fusion reactions. The amino derivatives obtained from the reduction of the nitro group are particularly useful for these transformations. For instance, the reaction of o-phenylenediamines with α-ketocarboxylic acids is a known method for preparing quinoxalines. nih.gov By extension, the 5-methyl-6-amino-1H-benzimidazole derivative could react with suitable reagents to form fused polycyclic structures.

The synthesis of benzo researchgate.netpatsnap.comimidazo[1,2-a]quinoxalines and benzo researchgate.netpatsnap.comimidazo[1,2-a]pyrimidines from benzimidazole precursors has been reported, demonstrating the feasibility of building additional heterocyclic rings onto the benzimidazole core. rsc.orgrsc.org These reactions often involve the condensation of the benzimidazole derivative with appropriate bifunctional reagents. For example, imidazo[1,2-a]quinoxaline (B3349733) derivatives have been synthesized via a Pictet–Spengler reaction. mdpi.com

Mannich Reactions and Derivatives

Benzimidazoles with an N-H group can undergo Mannich reactions, which involve the aminoalkylation of the acidic nitrogen atom. nih.govijsr.net This reaction typically involves the condensation of the benzimidazole with formaldehyde (B43269) and a primary or secondary amine. nih.gov

While specific examples involving this compound are not detailed, the general reactivity of the benzimidazole nucleus suggests its applicability in this reaction. For instance, new Mannich bases of 6-nitro-1H-benzo[d]imidazole have been synthesized by reacting them with formaldehyde and various secondary amines like piperidine, morpholine, and N-methyl piperazine. researchgate.net These reactions lead to the formation of N-((dialkylamino)methyl) derivatives, which are valuable intermediates in medicinal chemistry. researchgate.netekb.eg

Advanced Spectroscopic and Analytical Characterization in 5 Methyl 6 Nitro 1h Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of each atom within the 5-methyl-6-nitro-1H-benzimidazole framework.

While a complete, published dataset for this compound is not consistently available across scientific literature, its spectral characteristics can be accurately predicted by examining the spectra of its parent compounds, 5-methyl-1H-benzimidazole and 5-nitro-1H-benzimidazole. rsc.org The electron-donating nature of the methyl group (-CH₃) and the strong electron-withdrawing nature of the nitro group (-NO₂) produce distinct and predictable effects on the chemical shifts of the aromatic protons and carbons.

In ¹H NMR spectroscopy of this compound, three distinct signals are expected in the aromatic region, corresponding to the protons at positions 2, 4, and 7, in addition to the signals for the N-H proton and the methyl group protons.

The proton at C-2 is anticipated to appear as a singlet at the most downfield position among the C-H protons (around 8.5-8.7 ppm), influenced by the adjacent nitrogen atoms. The protons at C-4 and C-7 are also expected to be singlets, as they lack adjacent proton neighbors for spin-spin coupling. The H-7 proton, being ortho to the electron-donating methyl group, would appear more upfield compared to the H-4 proton, which is ortho to the strongly deshielding nitro group. The N-H proton typically appears as a broad singlet at a very downfield chemical shift (>12 ppm), while the methyl protons will present as a sharp singlet further upfield (around 2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | >13.0 | Broad Singlet |

| H-2 | ~8.6 | Singlet |

| H-4 | ~8.5 | Singlet |

| H-7 | ~7.6 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts are heavily influenced by the attached functional groups and their position on the benzimidazole (B57391) ring.

The C-2 carbon is expected at approximately 145-148 ppm. The carbons directly bonded to the nitro (C-6) and methyl (C-5) groups will be significantly affected. The C-6 carbon will be shifted downfield due to the nitro group's electron-withdrawing effect, while the C-5 carbon will be slightly shielded. The quaternary carbons of the benzene (B151609) ring (C-3a and C-7a) will also show distinct shifts. The methyl carbon will appear at a characteristic upfield position around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~146 |

| C-3a | ~135 |

| C-4 | ~118 |

| C-5 | ~133 |

| C-6 | ~142 |

| C-7 | ~115 |

| C-7a | ~145 |

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks between the H-2, H-4, and H-7 signals, confirming that they are isolated singlets and thus verifying the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum of this molecule would definitively link the proton signal at ~8.6 ppm to the C-2 carbon at ~146 ppm, the proton at ~8.5 ppm to the C-4 carbon, and the proton at ~7.6 ppm to the C-7 carbon. It would also correlate the methyl proton singlet to the methyl carbon signal. This technique is invaluable for confirming the specific isomer and assigning the carbon framework correctly. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₇N₃O₂, giving it a calculated molecular weight of approximately 177.16 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 177. The fragmentation of benzimidazoles is well-characterized. A primary fragmentation pathway for this molecule would involve the loss of the nitro group (NO₂, 46 Da), resulting in a significant fragment ion at m/z 131. Another characteristic fragmentation of the benzimidazole core is the loss of hydrogen cyanide (HCN, 27 Da) from the imidazole (B134444) ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 177 | [C₈H₇N₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 131 | [M - NO₂]⁺ | Loss of nitro group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. rsc.org

The N-H stretching vibration of the imidazole ring is expected as a broad band in the region of 3300-3100 cm⁻¹. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The most indicative peaks for this molecule are the strong asymmetric and symmetric stretches of the nitro group, which are found near 1530 cm⁻¹ and 1340 cm⁻¹, respectively. Vibrations from the C=N and C=C bonds of the heterocyclic and aromatic rings appear in the 1625-1450 cm⁻¹ fingerprint region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole N-H | 3300 - 3100 (broad) |

| C-H Stretch | Aromatic C-H | 3100 - 3000 |

| C-H Stretch | Methyl C-H | 2980 - 2850 |

| C=N / C=C Stretch | Ring Vibrations | 1625 - 1450 |

| Asymmetric NO₂ Stretch | Nitro Group | ~1530 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The benzimidazole core is a chromophore that absorbs UV radiation. The presence of substituents like the nitro and methyl groups modifies the absorption profile.

Unsubstituted benzimidazole shows two main absorption bands around 243 nm and 274 nm, corresponding to π→π* electronic transitions. nist.gov The introduction of a nitro group, which is a powerful auxochrome and chromophore, is known to cause a significant bathochromic (red) shift to longer wavelengths. For instance, 2-methyl-5-nitrobenzimidazole (B158376) shows absorption maxima around 250 nm and a strongly shifted band near 370 nm. nist.gov Therefore, this compound is expected to exhibit strong absorption bands at longer wavelengths compared to the parent benzimidazole, indicative of an extended π-conjugated system influenced by the electron-withdrawing nitro group.

Table 5: Predicted UV-Visible Absorption Maxima for this compound

| Transition Type | Predicted λₘₐₓ (nm) |

|---|---|

| π→π* | ~250 |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

The redox behavior of this compound and its related derivatives is a critical area of investigation, offering insights into their mechanism of action, particularly for applications in medicinal chemistry where bioreduction can be an activation step. Cyclic voltammetry (CV) stands out as a principal technique for elucidating the electrochemical properties of these compounds.

Research into the electrochemical characteristics of nitrobenzimidazole derivatives consistently demonstrates that the nitro group is the primary site of redox activity. Studies on compounds structurally similar to this compound reveal that the reduction of the nitro group is typically an irreversible process. nih.govnih.gov This irreversibility suggests that the initial reduction is followed by rapid chemical reactions, a common feature for many nitroaromatic compounds.

Detailed electrochemical studies on closely related nitrobenzimidazole structures using cyclic voltammetry have provided specific data on their reduction potentials. For instance, the electrochemical behavior of 5-nitrobenzimidazole (B188599) has been investigated at glassy carbon electrodes, with modifications to these electrodes, such as with DNA, showing a significant enhancement in the voltammetric current response. aaup.edu

In a study of a compound containing the 5-methyl-6-nitro functional core, cyclic voltammetry in an aqueous Britton-Robinson buffer solution indicated that the compound is irreversibly reduced in acidic media on a glassy carbon electrode. nih.gov This reduction involves a multi-electron process, leading to the formation of a hydroxylamine (B1172632) derivative. nih.gov Specifically, in a 0.1 M HNO₃ solution, an irreversible reduction peak was observed at -0.71 V when measured against an Ag/AgCl/KClₛₐₜ reference electrode. nih.gov The reduction potential is influenced by the pH of the medium, a characteristic feature of processes involving proton transfer.

Furthermore, investigations in aprotic media, such as dimethylformamide (DMF), have been employed to isolate the initial electron transfer steps. In these non-aqueous environments, the reduction often proceeds via the formation of a nitro radical anion. The stability of this radical anion can be assessed by varying the scan rate in the cyclic voltammetry experiments. For some nitroimidazole derivatives, the nitro radical anion's formation and subsequent decay, either through dimerization or disproportionation, have been characterized.

The table below summarizes key electrochemical data obtained from cyclic voltammetry studies of a compound structurally related to this compound, highlighting the conditions and observed redox potentials.

| Compound/Medium | Electrode Material | Technique | Reduction Potential (Epc) vs. Ag/AgCl | Characteristics |

| 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate in 0.1 M HNO₃ nih.gov | Glassy Carbon Electrode | Cyclic Voltammetry | -0.71 V | Irreversible reduction |

| 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate in BR buffer (pH 2) nih.gov | Glassy Carbon Electrode | Cyclic Voltammetry | -0.63 V | Irreversible reduction, pH-dependent |

| 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol in DMSO nih.gov | Platinum Disc Electrode | Cyclic Voltammetry | Not specified | Irreversible process in the potential range of -1.6 to +1.2 V |

These electrochemical investigations are crucial for understanding the reductive metabolism of this compound and for designing new derivatives with tailored redox properties for various therapeutic applications.

Computational and Theoretical Studies on 5 Methyl 6 Nitro 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For nitrobenzimidazole derivatives, DFT calculations are crucial for understanding their electronic nature, which is dominated by the presence of the electron-withdrawing nitro group coupled with the electron-rich benzimidazole (B57391) system. researchgate.net Studies on similar compounds often utilize the B3LYP functional with a basis set like 6-311G(d,p) to obtain optimized molecular structures and electronic properties. mdpi.com These calculations help in elucidating the charge distribution and molecular and electronic structures of the compound. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic properties. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.net

For 5-methyl-6-nitro-1H-benzimidazole and related compounds, FMO analysis reveals that the HOMO is typically delocalized over the benzimidazole ring system, while the LUMO is predominantly located on the nitro group. researchgate.net This distribution indicates that upon reduction, an incoming electron is primarily accepted by the nitro group. researchgate.net This characteristic is fundamental to the compound's potential as a bioreductive agent.

Table 1: Representative Frontier Molecular Orbital Data for Nitrobenzimidazole Derivatives

| Molecular Orbital | Energy (eV) - Representative Value | Description |

| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | ~ -3.0 eV | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| Energy Gap (ΔE) | ~ 3.5 eV | LUMO-HOMO gap; indicates chemical reactivity and stability. |

Note: The values presented are representative for nitrobenzimidazole derivatives based on DFT calculations and may vary slightly for the specific title compound.

The insights from FMO analysis directly inform the modeling of electron affinity and bioreductive potential. The strong electron-accepting nature of the nitro group gives these compounds a significant potential for bioreductive activation. researchgate.net DFT calculations are used to compute electron affinities, which quantify the propensity of the molecule to accept an electron. researchgate.net

Studies on 1-alkylated 5(6)-nitro-1H-benzimidazoles have shown that their calculated electron affinities are higher than those of some related nitroimidazoles, indicating a strong tendency to undergo nitroreduction. researchgate.net This property is crucial for the development of bioreductive prodrugs, which can be selectively activated under hypoxic conditions (low oxygen), such as those found in solid tumors. researchgate.net The coupling of the electron-rich benzimidazole core with the nitro group creates a scaffold suitable for developing drugs that exert selective cytotoxicity through such activation mechanisms. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other species. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack.

For nitro-substituted benzimidazoles, MEP analysis typically reveals a significant region of negative potential around the oxygen atoms of the nitro group, making it a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net The hydrogen atom on the imidazole (B134444) nitrogen (N-H) usually shows a positive potential, indicating its role as a hydrogen bond donor. This analysis is instrumental in predicting the most reactive sites for intermolecular interactions, which is essential for understanding potential binding with biological macromolecules. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule and its biological target. nih.govpensoft.net

For derivatives of this compound, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes. For instance, related nitrobenzimidazole compounds have been docked into the active sites of targets like dihydrofolate reductase (DHFR) from Staphylococcus aureus and vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting potential antimicrobial and anticancer activities. nih.gov Other studies have identified topoisomerase enzymes as potential targets, where the benzimidazole scaffold interacts with the DNA-enzyme complex. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity.

Table 2: Potential Protein Targets for Nitrobenzimidazole Derivatives Identified via Molecular Docking

| Protein Target | Associated Activity |

| Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer nih.gov |

| Topoisomerase I & II | Anticancer nih.govresearchgate.net |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer nih.gov |

| Ubiquinol-Cytochrome c Reductase | Fungicidal researchgate.net |

| Histone Deacetylase 6 (HDAC6) | Anticancer nih.gov |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a crucial step in modern drug discovery. A pharmacophore represents the essential three-dimensional arrangement of structural and chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov Once a pharmacophore model is developed from known active compounds, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.govnih.gov

This approach has been applied to identify new bioactive benzimidazole derivatives. For N-substituted 6-nitro-1H-benzimidazole derivatives, pharmacophore models combined with virtual screening can help identify novel candidates with potential antimicrobial or anticancer properties. nih.gov The process involves generating a model based on the key interaction features of a potent compound and then filtering databases to find other molecules that fit this model, which are then subjected to further analysis like molecular docking. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment (e.g., in water). pensoft.net

For compounds like this compound, MD simulations are used to validate the binding poses obtained from molecular docking. pensoft.net By simulating the complex for nanoseconds, researchers can assess the stability of key hydrogen bonds and other interactions, calculate binding free energies, and observe how the ligand and protein adapt to each other. pensoft.net For example, MD simulations have been used to study the interactions of a related compound, 5-nitro-2-phenoxymethyl benzimidazole, to understand its stability and interactions in an aqueous environment. researchgate.net This provides a more accurate and realistic assessment of the ligand's binding mode and affinity than docking alone.

In Silico Prediction of Biological Activities (excluding acute toxicity prediction where it relates to clinical safety)

Computational and theoretical studies are instrumental in forecasting the biological potential of novel chemical entities, offering insights into their mechanisms of action and potential therapeutic applications. For this compound and its related derivatives, in silico methods such as molecular docking and Prediction of Activity Spectra for Substances (PASS) have been employed to predict a range of biological activities, including anticancer, antimicrobial, and antiprotozoal effects. These computational approaches analyze the interaction of the compound with specific biological targets at a molecular level, guiding further experimental validation.

Molecular docking simulations, for instance, predict the binding affinity and orientation of a ligand within the active site of a target protein. pnrjournal.com This technique has been crucial in identifying potential protein targets for nitrobenzimidazole derivatives. nih.govrsc.org Studies have focused on targets like dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR-2), histone deacetylase 6, and poly (ADP-ribose) polymerase (PARP), all of which are significant in disease pathways. nih.govrsc.orgnih.gov The results from these simulations, often expressed as binding energy scores, help to rank compounds based on their potential efficacy. scholarsresearchlibrary.com

Furthermore, platforms like PASS predict a broad spectrum of biological activities based on the structural formula of a compound. nih.gov For nitrobenzimidazole derivatives, PASS has been used to forecast antiprotozoal activity, indicating a high degree of similarity to known drugs used for parasitic diseases. nih.gov Such predictions are valuable for prioritizing compounds for synthesis and in vitro testing. nih.gov Computational analysis has also been used to study the bioreductive potential of these compounds, illustrating that upon reduction, the unpaired electron is primarily accepted by the nitro group. researchgate.net

Detailed Research Findings

In silico studies have identified several potential biological targets and activities for 5-nitrobenzimidazole (B188599) derivatives.

Anticancer and Anti-angiogenic Activity: Molecular docking studies have consistently pointed towards anticancer potential by targeting key enzymes involved in cancer progression.

VEGFR-2 Inhibition: A series of 5-nitrobenzimidazole-pyrimidine hybrids were designed and docked into the VEGFR-2 binding pocket. ekb.eg The results demonstrated that these hybrids could form the necessary interactions for inhibition, with one compound (14c) showing a potent predicted inhibitory activity. ekb.eg Similarly, other studies identified VEGFR-2 as a suitable target for N-substituted 6-nitro-1H-benzimidazole derivatives. nih.govrsc.org

PARP Inhibition: One of the most significant findings is the potent inhibitory activity against poly (ADP-ribose) polymerase (PARP). nih.gov A derivative, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, was identified as a powerful PARP inhibitor with an IC₅₀ value of 0.05 μM, suggesting its potential as a targeted anticancer agent. nih.gov

DHFR Inhibition: Dihydrofolate reductase (DHFR) has been predicted as a target for both the anticancer and antimicrobial activities of N-substituted 6-nitro-1H-benzimidazole derivatives. nih.govrsc.org

Antimicrobial Activity: The antibacterial potential of benzimidazole derivatives has been supported by molecular docking. researchgate.net

Bacterial Enzyme Targets: Docking studies with proteins like topoisomerase II (PDB ID: 1JIJ) and DNA gyrase subunit B (PDB ID: 1KZN) have been performed to support antibacterial activity findings. researchgate.net Dihydrofolate reductase from Staphylococcus aureus was also predicted to be a key target for the antimicrobial effects of 6-nitro-1H-benzimidazole derivatives. nih.govrsc.org

Antiprotozoal Activity: The PASS platform was used to evaluate a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides. nih.gov

The results showed that these compounds possess chemical structures highly similar to known antiprotozoal drugs. nih.gov The probability to be active (Pa) value for antiprotozoal (Trichomonas vaginalis) activity was predicted to be 0.705 for benznidazole, a reference drug, while the synthesized compounds also showed significant potential. nih.gov

Vasorelaxant Activity: To investigate potential antihypertensive effects, docking studies were conducted on 5-nitro benzimidazoles.

AT-2 Receptor Targeting: Twenty novel 5-nitro benzimidazoles were docked with the angiotensin II (AT-2) receptor model. scholarsresearchlibrary.com The docking scores, which ranged from -14.39 to -36.16, were used to select promising candidates for synthesis and further evaluation as vasorelaxant agents. scholarsresearchlibrary.com

The table below summarizes the key findings from various molecular docking studies on 5-nitro-1H-benzimidazole derivatives.

Table 1: Predicted Biological Activities of 5-Nitro-1H-Benzimidazole Derivatives from Molecular Docking Studies

| Derivative Class | Target Protein | Predicted Biological Activity | Study Finding | Source(s) |

|---|---|---|---|---|

| N-substituted 6-nitro-1H-benzimidazoles | Dihydrofolate reductase (DHFR) from S. aureus | Anticancer, Antimicrobial | Predicted as a most suitable target for both activities. | nih.govrsc.orgresearchgate.net |

| N-substituted 6-nitro-1H-benzimidazoles | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer | Identified as a suitable target for anticancer activity. | nih.govrsc.orgresearchgate.net |

| 5-Nitrobenzimidazole/thiopyrimidine hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer, Anti-angiogenic | Hybrids showed potent inhibitory activity in the VEGFR-2 binding pocket. | ekb.eg |

| 2-Aryl-5(6)-nitro-1H-benzimidazoles | Poly (ADP-ribose) Polymerase (PARP) | Anticancer | Compound 3 showed IC₅₀ of 0.05 μM, indicating potent inhibition. | nih.gov |

| 5-Nitro benzimidazoles | Angiotensin-II (AT-2) Receptor | Vasorelaxant, Antihypertensive | Docking scores ranged from -14.39 to -36.16, indicating good binding affinity. | scholarsresearchlibrary.com |

The following table details the in silico prediction of antiprotozoal activity for related nitrobenzimidazole compounds using the PASS platform.

Table 2: In Silico PASS Prediction of Antiprotozoal Activity for Nitrobenzimidazole Analogs

| Compound Class | Predicted Activity | Key Finding | Source(s) |

|---|---|---|---|

| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Antiprotozoal (Trichomonas) | The chemical structures were predicted to be highly similar to known antiprotozoal drugs. | nih.gov |

Biological Activity Investigations of 5 Methyl 6 Nitro 1h Benzimidazole Derivatives in Vitro and Mechanistic Research Focus

Antimicrobial Activity Studies

Derivatives of 5-methyl-6-nitro-1H-benzimidazole have been the subject of extensive antimicrobial research, demonstrating varied efficacy against a range of pathogenic microorganisms, including bacteria, fungi, helminths, and protozoa.

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative strains)

N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated significant antibacterial properties. Certain synthesized compounds have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited noteworthy efficacy against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus faecalis, as well as the Gram-negative bacterium Escherichia coli. nih.gov The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 2 to 16 μg/mL, which is comparable to the standard antibiotic ciprofloxacin (B1669076) (MIC = 8–16 μg/mL). nih.gov

Further studies have highlighted that the substitution pattern on the benzimidazole (B57391) ring is crucial for antibacterial activity. For example, compounds with an N,N-dimethylamino group at the 4th position of a phenyl ring attached to the benzimidazole nucleus have shown potent activity. nih.gov The presence of chloro and nitro groups on the 2-phenylbenzimidazole (B57529) ring can also significantly affect the potency of these derivatives. researchgate.net Research has also been conducted on N,2,6-trisubstituted 1H-benzimidazole derivatives, with some compounds showing good antimicrobial activities with MIC values of 16 μg/mL against Escherichia coli and Streptococcus faecalis. nih.gov

| Bacterial Strain | Derivative Type | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|---|

| Escherichia coli | N-substituted 6-nitro-1H-benzimidazole | 2-16 | Ciprofloxacin | 8-16 |

| Streptococcus faecalis | N-substituted 6-nitro-1H-benzimidazole | 2-16 | Ciprofloxacin | 8-16 |

| Staphylococcus aureus (MSSA) | N-substituted 6-nitro-1H-benzimidazole | 2-16 | Ciprofloxacin | 8-16 |

| Staphylococcus aureus (MRSA) | N-substituted 6-nitro-1H-benzimidazole | 2-16 | Ciprofloxacin | 8-16 |

| Escherichia coli | N,2,6-trisubstituted 1H-benzimidazole | 16 | - | - |

| Streptococcus faecalis | N,2,6-trisubstituted 1H-benzimidazole | 16 | - | - |

Antifungal Activity Evaluations (e.g., Candida species)

The antifungal potential of this compound derivatives has been well-documented, particularly against pathogenic yeasts of the Candida genus. One study revealed that a specific derivative, compound 4k, displayed potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. nih.gov This level of efficacy is comparable to the widely used antifungal drug fluconazole, which has a MIC range of 4–128 μg/mL. nih.gov

The structural features of these derivatives play a significant role in their antifungal activity. For example, benzimidazole-thiazole derivatives have been synthesized and evaluated, with some compounds showing remarkable activity against various Candida species. One derivative bearing a nitro group exhibited a MIC50 value of 1.56 µg/mL against C. albicans, C. glabrata, C. krusei, and C. parapsilosis, which was comparable to ketoconazole (B1673606) and fluconazole. nih.gov The presence of strong electron-withdrawing groups, such as a nitro group, is believed to enhance the antifungal activity. nih.gov Other research has also pointed to the effectiveness of imidazole (B134444) derivatives against Candida species, with MIC values showing moderate inhibitory power. mdpi.com

| Fungal Strain | Derivative Type | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|---|

| Candida albicans | N-substituted 6-nitro-1H-benzimidazole (4k) | 8-16 | Fluconazole | 4-128 |

| Aspergillus niger | N-substituted 6-nitro-1H-benzimidazole (4k) | 8-16 | Fluconazole | 4-128 |

| Candida albicans | Benzimidazole-thiazole (nitro-substituted) | 1.56 (MIC50) | Ketoconazole | 0.78-1.56 (MIC50) |

| Candida glabrata | Benzimidazole-thiazole (nitro-substituted) | 1.56 (MIC50) | Ketoconazole | 1.56 (MIC50) |

Antiprotozoal Activity Studies (e.g., Giardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica)

Nitroimidazole compounds are cornerstones in the treatment of infections caused by anaerobic protozoa. nih.gov Derivatives of 5-nitroimidazole have been assayed for their efficacy against medically important protozoan parasites such as Giardia duodenalis (synonymous with G. intestinalis), Trichomonas vaginalis, and Entamoeba histolytica. nih.govresearchgate.net

In a study evaluating a series of 5-nitroimidazole compounds, many were found to be as effective or more effective than metronidazole (B1676534) against Giardia and Trichomonas. nih.gov However, none were found to be markedly more effective than metronidazole against Entamoeba. nih.gov The study also highlighted the issue of cross-resistance with metronidazole in resistant strains of Giardia and Trichomonas. nih.gov The mechanism of action of these drugs is linked to enzymes like nitroreductases found in these protozoa, which activate the drug. nih.gov

Anticancer and Antitumor Potential in Cell-Based Assays (In Vitro Cytotoxicity)

The this compound scaffold has also been explored for its anticancer properties. Numerous in vitro studies have demonstrated the cytotoxic effects of its derivatives against a variety of human cancer cell lines.

A series of N-substituted 6-nitro-1H-benzimidazole derivatives were tested for their anticancer activity against five different cell lines. nih.gov Several compounds showed strong activity, with half-maximal inhibitory concentration (IC50) values ranging from 1.84 to 10.28 μg/mL, which is comparable to the anticancer drug paclitaxel (B517696) (IC50 = 1.38–6.13 μM). nih.gov Another study reported that N-alkyl-nitroimidazole compounds exhibited cytotoxic activity against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cell lines, with IC50 values in the micromolar range. openmedicinalchemistryjournal.com For example, N-methyl-nitroimidazole showed an IC50 of 16.67 μM against MDA-MB-231 and 17.00 μM against A549 cells. openmedicinalchemistryjournal.com The presence of chloro and nitro groups on the 2-phenylbenzimidazole ring has been shown to influence the potency and selectivity of cytotoxicity. researchgate.net

| Cell Line | Derivative Type | IC50 | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Various (5 cell lines) | N-substituted 6-nitro-1H-benzimidazole | 1.84 - 10.28 μg/mL | Paclitaxel | 1.38 - 6.13 μM |

| MDA-MB-231 (Breast) | N-methyl-nitroimidazole | 16.67 μM | Doxorubicin | In the order of 10⁻⁷–10⁻⁸ M |

| A549 (Lung) | N-methyl-nitroimidazole | 17.00 μM | Doxorubicin | In the order of 10⁻⁷–10⁻⁸ M |

| HepG2 (Liver) | Benzimidazole derivative (se-182) | 15.58 µM | Cisplatin | 37.32 µM |

| A549 (Lung) | Benzimidazole derivative (se-182) | 15.80 µM | Cisplatin | - |

Inhibition of DNA Topoisomerases

One of the proposed mechanisms for the anticancer activity of benzimidazole derivatives is the inhibition of DNA topoisomerases. These enzymes are crucial for managing the topological states of DNA during replication, transcription, and other cellular processes. It has been reported that the cytotoxic activity of 1H-benzimidazoles is linked to the inhibition of the DNA-topoisomerase binary complex. nih.gov

Research has shown that certain benzimidazole derivatives can act as inhibitors of mammalian DNA topoisomerase I. researchgate.net A study evaluating a series of new benzimidazole derivatives found that five of the tested compounds exhibited greater inhibition of topoisomerase I than the known inhibitor camptothecin. researchgate.net The inhibition of DNA topoisomerase I is often assessed using in vitro plasmid supercoil relaxation assays. researchgate.netnih.gov The introduction of a small substituent at the 6-position of the benzimidazole ring, such as a nitro group, that can accept a hydrogen bond, is thought to potentiate this cytotoxic activity. nih.gov

Modulation of Protein Kinase Activities (e.g., CK2, ATR, Tyrosine Kinase Receptors, CDK)

The benzimidazole scaffold is a common feature in many kinase inhibitors, with derivatives showing activity against a wide range of protein kinases crucial to cellular signaling. nih.gov These compounds can act as ATP-competitive inhibitors, often achieving high selectivity by binding to the hinge region of the kinase or acting as a scaffold to position substituents that exploit unique structural features of the target enzyme. nih.gov Research has demonstrated that some benzimidazole derivatives function as multi-target inhibitors, which may offer advantages in complex diseases by simultaneously blocking several relevant pathways. nih.gov

Receptor Tyrosine Kinases (RTKs): Derivatives of benzimidazole have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). In one study, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their inhibitory activity. Two compounds, 10 and 13 , showed significant inhibition of EGFR kinase with IC₅₀ values of 0.33 µM and 0.38 µM, respectively, comparable to the reference drug erlotinib (B232) (IC₅₀ 0.39 µM). Another series of benzimidazole-based derivatives also demonstrated dual inhibitory effects against EGFR and BRAFV600E, with compound 4e being particularly potent against both kinases (IC₅₀ values of 0.09 µM for EGFR and 0.20 µM for BRAFV600E). nih.gov

Furthermore, a novel benzimidazole-based small molecule, 4ACP , was developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Tropomyosin receptor kinase A (TrKA). whiterose.ac.uk It exhibited potent nanomolar activity against wild-type FLT3, FLT3-ITD, and the FLT3-D835Y mutation, with IC₅₀ values of 43.8 nM, 97.2 nM, and 92.5 nM, respectively. whiterose.ac.uk

Cyclin-Dependent Kinases (CDKs): The FDA-approved drug Abemaciclib, which features a benzimidazole core, is a selective inhibitor of CDK4 and CDK6 with IC₅₀ values of 2 nM and 10 nM, respectively. nih.gov Its mechanism involves competitive binding to the ATP site of these enzymes, which suppresses the phosphorylation of the retinoblastoma (Rb) protein and leads to cell cycle arrest in the G1 phase. nih.gov Other research has identified benzimidazole derivatives with significant in vitro activity against different CDKs. For instance, compound 3b from a series of N-(acridin-9-yl)-4-(benzo[d]imidazol-2-yl) benzamides showed inhibitory activity against CDK-5 and CDK-1 with IC₅₀ values of 4.6 µM and 7.4 µM, respectively. nih.gov

Casein Kinase (CK): Derivatives of benzimidazole have also been developed as inhibitors of Casein Kinase. A study on 2-amidobenzimidazole derivatives as inhibitors of protein kinase CK1δ identified several compounds with activity in the low micromolar range. mdpi.com The most active, a 5-cyano substituted derivative (23 ), demonstrated nanomolar potency with an IC₅₀ of 98.6 nM. mdpi.com

| Compound Class | Specific Derivative | Target Kinase | Inhibitory Concentration (IC₅₀/Kᵢ) |

|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole | Compound 10 | EGFR | 0.33 µM |

| Benzimidazole-1,3,4-oxadiazole | Compound 13 | EGFR | 0.38 µM |

| Benzimidazole-based derivative | Compound 4e | EGFR / BRAFV600E | 0.09 µM / 0.20 µM |

| Benzimidazole-based small molecule | 4ACP | FLT3 / FLT3-ITD / TrKA | 43.8 nM / 97.2 nM / Not specified |

| N-(acridin-9-yl)-4-(benzimidazol-2-yl) benzamide | Compound 3b | CDK-5 / CDK-1 | 4.6 µM / 7.4 µM |

| Benzimidazole derivative | Abemaciclib | CDK4 / CDK6 | 2 nM / 10 nM |

| 2-Amidobenzimidazole | Compound 23 (5-cyano) | CK1δ | 98.6 nM |

Interaction with DNA and RNA Polymerases

The biological activity of benzimidazole derivatives, particularly their cytotoxic effects, has been linked to their interaction with DNA and associated enzymes like topoisomerases. nih.govnih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. The introduction of a small substituent, such as a nitro group, at the 6-position of the benzimidazole ring has been reported to potentiate the inhibition of the DNA-topoisomerase binary complex. nih.gov This suggests that the substituent may interact with additional DNA intercalation components or amino acid residues within the enzyme's binding site. nih.gov

Studies on various benzimidazole derivatives have demonstrated significant inhibitory activity against both topoisomerase I and topoisomerase II. nih.gov For instance, 5-nitro-2-phenoxymethyl-benzimidazole was found to be a more potent eukaryotic DNA topoisomerase I poison than the reference drug camptothecin, with an IC₅₀ value of 248 µM. nih.gov This highlights the role of the nitro group in the activity of these compounds. While direct inhibition of RNA polymerases by these specific derivatives is less documented, their interference with DNA topoisomerases inherently affects processes like transcription that rely on these enzymes.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (In Vitro)

A primary mechanism for the anticancer activity of benzimidazole derivatives is their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.gov The presence of a nitro group, as in this compound, can be crucial, as studies on related nitro-compounds show it can induce the generation of reactive oxygen species (ROS), a known trigger for apoptosis. mdpi.com

In vitro studies have consistently shown that various benzimidazole derivatives can arrest the cell cycle at different phases and trigger apoptosis across a panel of human cancer cell lines.

A bromo-derivative, Compound 5 , induced G2/M phase arrest through a p53-independent mechanism and caused a concentration-dependent increase in late apoptotic cells in MCF-7, DU-145, and H69AR cancer cells. nih.gov

Compound 7n , a tubulin polymerization inhibitor, was shown to arrest the G2/M phase of the cell cycle in a dose-dependent manner in SK-Mel-28 melanoma cells. nih.gov

Benzimidazole-based 1,3,4-oxadiazole derivatives, compounds 10 and 13 , effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov For example, in MDA-MB-231 breast cancer cells, compound 13 increased the early- and late-apoptotic cell populations by 80.24% and 5.4%, respectively. nih.gov

| Compound Class/Derivative | Cell Line(s) | Effect | Key Findings |

|---|---|---|---|

| Bromo-derivative of benzimidazole (Compound 5) | MCF-7, DU-145, H69AR | Cell Cycle Arrest & Apoptosis | Induces G2/M arrest; IC₅₀ of 10.2 µM in DU-145 cells. nih.gov |

| Benzimidazole carboxamide (Compound 7n) | SK-Mel-28 | Cell Cycle Arrest & Apoptosis | Dose-dependently arrests G2/M phase. nih.gov |

| Benzimidazole-1,3,4-oxadiazole (Compound 13) | MDA-MB-231 | Apoptosis | Increases early apoptosis by 80.24%. nih.gov |

| Benzimidazole-1,3,4-oxadiazole (Compound 13) | A549, SKOV3 | Cell Cycle Arrest | Induces G1/S arrest in A549 and S phase arrest in SKOV3. nih.gov |

Antiviral Activity Research (e.g., Anti-HIV, Anti-HBV, Rotavirus)

The benzimidazole scaffold is a key component in a variety of antiviral agents. bakhtiniada.ruresearchgate.net Research has explored the activity of its derivatives against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Rotavirus. bakhtiniada.ruresearchgate.netnih.govnih.gov

A study of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles evaluated their activity against a panel of viruses, including HIV-1. researchgate.netnih.gov While many compounds in this series showed potent activity against other viruses like Respiratory Syncytial Virus (RSV), their activity against HIV-1 was also noted. nih.gov

Another class of compounds, 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivatives, were investigated as potential anti-HIV and anti-HBV agents. These compounds are designed as potential prodrugs of 3'-fluoro-3'-deoxythymidine (FLT). The anti-HIV-1 activity was dependent on the substituent at the C-5 position, with 5-iodo and 5-bromo derivatives generally being more potent. Notably, the (5S,6S)-5-Br,6-OMe derivative of FLT exhibited anti-HIV-1 activity comparable to the reference drug AZT. In anti-HBV assays, the (5R,6R)-5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivative (compound 4) was found to inhibit HBV replication, although at a higher concentration than the reference drug 2',3'-dideoxycytidine (DDC).

A review of recent advances in antiviral benzimidazole derivatives highlights their documented activity against a wide array of viruses, including anti-rotavirus potential, underscoring the versatility of this chemical scaffold in developing new antiviral therapies. bakhtiniada.ru

Enzyme Inhibition Studies

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway for producing NADPH and precursors for nucleotide synthesis. As such, G6PD inhibition is a therapeutic strategy being explored for various diseases.

While benzimidazole derivatives are known enzyme inhibitors, specific studies focusing on this compound derivatives as direct G6PD inhibitors are not widely reported in the selected literature. However, research on other nitro-containing compounds and related heterocycles demonstrates the potential for this class of molecules to target G6PD. For example, Nitazoxanide (NTZ), a drug containing a nitrothiazole ring, was found to be a potent inhibitor of the G6PD::6PGL fused enzyme from Giardia lamblia. nih.gov Two derivatives of NTZ, named CNZ-7 and CNZ-8, also reduced the activity of this fused G6PD enzyme with IC₅₀ values of 150 µM and 80 µM, respectively. nih.govresearchgate.net These findings suggest that nitro-substituted heterocyclic compounds can effectively inhibit G6PD, indicating a potential, yet underexplored, avenue for nitrobenzimidazole derivatives.

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Its inhibition is a validated therapeutic approach for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial hyperglycemia. Numerous studies have identified benzimidazole derivatives as potent α-glucosidase inhibitors, often with significantly greater efficacy than the standard drug, acarbose (B1664774).

Different classes of benzimidazole derivatives have shown promising results:

A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were reported as excellent inhibitors of α-glucosidase, with IC₅₀ values ranging from 0.64 µM to 343.10 µM, all of which were more potent than acarbose (IC₅₀: 873.34 µM).

Newly synthesized benzimidazole hydrazone derivatives also exhibited varying degrees of yeast α-glucosidase inhibitory activity, with IC₅₀ values ranging from 8.40 µM to 179.71 µM.

In another study, a benzimidazole derivative (5k) showed significant inhibitory activity with an IC₅₀ of 10.8 µM, and kinetic analysis revealed a competitive inhibition pattern against the enzyme.

These findings underscore the potential of the benzimidazole scaffold, including derivatives that may feature nitro substitutions, in the development of new and effective α-glucosidase inhibitors.

| Compound Class | Inhibitory Concentration (IC₅₀ Range) | Reference Standard (Acarbose) IC₅₀ |

|---|---|---|

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | 0.64 - 343.10 µM | 873.34 µM |

| Benzimidazole hydrazone derivatives | 8.40 - 179.71 µM | Not specified in direct comparison |

| Benzimidazole derivative (5k) | 10.8 µM | 750.0 µM |

Acetylcholinesterase Inhibition

Derivatives of the 5-nitro-1H-benzimidazole scaffold have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the hydrolysis of the neurotransmitter acetylcholine. sigmaaldrich.com The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission. sigmaaldrich.com

In vitro studies on a series of benzimidazole-based pyrrole/piperidine hybrids revealed that the presence and position of a nitro group significantly influence inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One study synthesized a range of these hybrids and tested their cholinesterase enzyme inhibition. nih.gov It was observed that analogs with a nitro (–NO2) substituent at the 5-position of the benzimidazole ring showed encouraging inhibition of both AChE and BuChE enzymes. nih.gov

Specifically, a compound identified as 2-(((E)-2-(((E)-(1H-pyrrol-3-yl)methylene)hydrazono)-2-(3-nitrophenyl)ethyl)thio)-5-nitro-1H-benzo[d]imidazole (Compound 10 in the study) emerged as the most potent inhibitor from this series. nih.gov This derivative, featuring a nitro group at the 5-position of the benzimidazole core and another on the phenyl ring, demonstrated significant inhibitory activity, as detailed in the table below. nih.gov The structure-activity relationship (SAR) analysis from this research highlighted that the electron-withdrawing nature of the nitro group on the benzimidazole ring contributes to the compound's potent activity against these cholinesterase enzymes. nih.gov

Table 1: In Vitro Cholinesterase Inhibitory Activity of a 5-Nitro-1H-benzimidazole Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| 2-(((E)-2-(((E)-(1H-pyrrol-3-yl)methylene)hydrazono)-2-(3-nitrophenyl)ethyl)thio)-5-nitro-1H-benzo[d]imidazole | AChE | 19.44 ± 0.60 | Galantamine | 0.50 ± 0.01 |

| BuChE | 21.05 ± 0.90 | Galantamine | 16.11 ± 0.33 |

Data sourced from a study on benzimidazole-based pyrrole/piperidine hybrids. nih.gov

Antioxidant Activity Investigations

The this compound structure is a core component of various derivatives that have been evaluated for their antioxidant properties in diverse in vitro assays. The antioxidant capacity is often assessed using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov

Research into a series of nitro-substituted benzimidazole derivatives has demonstrated their potential as effective antioxidants. For instance, a study evaluating 5-nitro-2-phenyl-1H-benzimidazole found it to be a capable antioxidant agent. biotech-asia.org The radical scavenging activity, expressed as the half-maximal inhibitory concentration (IC₅₀), indicates the concentration required to scavenge 50% of DPPH radicals. For a series of synthesized nitro-benzimidazole derivatives, IC₅₀ values were reported to be in the range of 21.19 to 21.61 µM, indicating good antioxidant activity when compared to the standard, ascorbic acid. biotech-asia.org

Another study on benzimidazole-2-carboxamides substituted with nitro groups also confirmed their antioxidant potential through DPPH and FRAP assays. nih.gov The presence of the nitro group, often in combination with other substituents like methoxy (B1213986) or hydroxyl groups, plays a role in the molecule's ability to donate an electron or hydrogen atom to neutralize free radicals. nih.govnih.gov The title compound, 1-methyl-6-nitro-1H-benzimidazole , has also been noted as a potential antioxidant agent in structural studies. nih.gov This antioxidant activity is considered a beneficial property that may contribute to other biological effects, such as anti-inflammatory action, by mitigating oxidative stress. nih.gov

Table 2: DPPH Radical Scavenging Activity of Nitro-Benzimidazole Derivatives

| Compound | Concentration (µg/ml) | Scavenging Activity (IC₅₀ in µM) | Standard |

|---|---|---|---|

| DP-1 (a nitro-benzimidazole derivative) | 10, 20, 30 | 21.29 | Ascorbic Acid |

| DP-2 (a nitro-benzimidazole derivative) | 10, 20, 30 | 21.19 | Ascorbic Acid |

| 5-nitro-2-phenyl-1H-benzimidazole (DP-3) | 10, 20, 30 | 21.61 | Ascorbic Acid |

Data from an in vitro study on synthesized nitro-benzimidazole derivatives. biotech-asia.org

Anti-inflammatory Property Assessments (In Vitro Models)

Derivatives of benzimidazole, including those with nitro substitutions, are recognized for their anti-inflammatory potential. chemicalbook.com In vitro models are crucial for elucidating the mechanisms behind this activity, which often involve the inhibition of key inflammatory mediators and enzymes.

One common in vitro method is the albumin denaturation assay, which assesses the ability of a compound to inhibit heat-induced protein denaturation, a hallmark of inflammation. biotech-asia.org Studies on benzimidazole derivatives have used this assay to screen for anti-inflammatory efficacy. biotech-asia.org

Another key approach involves measuring the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net For example, in studies using RAW 264.7 macrophage cells, various benzimidazole derivatives were pre-incubated with the cells before stimulation with LPS. The levels of TNF-α and IL-6 released into the culture media were then quantified using enzyme-linked immunosorbent assays (ELISA). nih.govresearchgate.net Significant reductions in the secretion of these cytokines indicate potent anti-inflammatory activity at a cellular level. nih.gov

Furthermore, the anti-inflammatory action of some benzimidazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are central to the inflammatory cascade. nih.govresearchgate.net The Luminol-enhanced chemiluminescence assay is one method used to determine the IC₅₀ values of these compounds against such targets. nih.gov The inherent antioxidant properties of these molecules may also contribute to their anti-inflammatory effects by reducing the oxidative stress that often accompanies inflammation. nih.gov

Antidiabetic Research (In Vitro Mechanistic Studies, e.g., PPARγ, GLUT-4)

The benzimidazole scaffold is a key feature in compounds investigated for antidiabetic properties, with a focus on mechanisms involving peroxisome proliferator-activated receptor gamma (PPARγ) and glucose transporter type 4 (GLUT-4). nih.govacs.org PPARγ is a nuclear receptor that is a primary target for the thiazolidinedione (TZD) class of antidiabetic drugs. Its activation modulates the transcription of genes involved in glucose uptake and metabolism. nih.govsigmaaldrich.com

In vitro studies using 3T3-L1 preadipocyte cell lines are a standard model to assess PPARγ activation. acs.orgsigmaaldrich.com Research has shown that certain nitro-substituted isobutyric acid derivatives can increase the mRNA concentrations of both PPARγ and GLUT-4 in treated 3T3-L1 adipocytes. nih.gov GLUT-4 is a crucial glucose transporter whose translocation to the cell surface is essential for insulin-mediated glucose uptake into muscle and fat cells. nih.gov

Structure-activity relationship studies have explored the importance of substituents on the benzimidazole ring for PPARγ activation. Research focusing on positions 5 and 6 of the benzimidazole core found that introducing lipophilic groups at these positions could enhance PPARγ activation. sigmaaldrich.com These findings were confirmed using luciferase reporter assays in COS-7 cells transiently transfected with a human PPARγ construct, which provides a quantitative measure of receptor activation. acs.orgsigmaaldrich.com The ability of these compounds to promote the differentiation of preadipocytes into adipocytes is another indicator of their PPARγ agonist activity. sigmaaldrich.com These mechanistic studies suggest that 5-nitro-substituted benzimidazole derivatives could act as insulin (B600854) sensitizers by activating PPARγ and consequently upregulating GLUT-4 expression and translocation. nih.gov

Mechanistic Studies on Nitroreduction and Hypoxia Activation

The nitro group on the benzimidazole ring is a critical functional group for a mechanism known as hypoxia-activated bioreduction. Solid tumors often contain regions of low oxygen concentration, or hypoxia. nih.gov This hypoxic environment is characterized by the overexpression of reductase enzymes, such as cytochrome P450 oxidoreductase, that are less active under normal oxygen (normoxic) conditions. nih.govnih.gov